molecular formula C11H12BrN B1450653 7-Bromo-3-ethyl-5-methyl-1H-indole CAS No. 1360927-42-9

7-Bromo-3-ethyl-5-methyl-1H-indole

Cat. No.: B1450653
CAS No.: 1360927-42-9
M. Wt: 238.12 g/mol
InChI Key: JOUKXWJNZIMKJW-UHFFFAOYSA-N
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Description

7-Bromo-3-ethyl-5-methyl-1H-indole: is an organic compound belonging to the indole family, characterized by a bromine atom at the 7th position, an ethyl group at the 3rd position, and a methyl group at the 5th position on the indole ring. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals due to their diverse biological activities .

Scientific Research Applications

7-Bromo-3-ethyl-5-methyl-1H-indole: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Future Directions

The future directions for “7-Bromo-3-ethyl-5-methyl-1H-indole” could involve further investigation into its synthesis methods, chemical reactions, mechanism of action, and biological activities. Given the importance of indole derivatives in natural products and drugs, there is potential for “this compound” to be explored for newer therapeutic possibilities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-ethyl-5-methyl-1H-indole typically involves the bromination of 3-ethyl-5-methylindole. A common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems helps in maintaining precise reaction conditions, thereby improving yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-ethyl-5-methyl-1H-indole: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 7-amino-3-ethyl-5-methyl-1H-indole or 7-thio-3-ethyl-5-methyl-1H-indole.

    Oxidation: Formation of indole-2,3-diones.

    Reduction: Formation of indolines.

Mechanism of Action

The mechanism of action of 7-Bromo-3-ethyl-5-methyl-1H-indole involves its interaction with various molecular targets. The bromine atom enhances the compound’s ability to form halogen bonds, which can influence its binding affinity to biological receptors. The indole ring structure allows it to interact with enzymes and proteins, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

7-Bromo-3-ethyl-5-methyl-1H-indole: can be compared with other indole derivatives such as:

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

7-bromo-3-ethyl-5-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN/c1-3-8-6-13-11-9(8)4-7(2)5-10(11)12/h4-6,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUKXWJNZIMKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC2=C1C=C(C=C2Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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